5-Hydroxycytosine-13C, 15N2
Description
Historical Context and Discovery of 5hmC as a DNA Modification
5-Hydroxymethylcytosine (B124674) (5hmC), a modified form of the DNA base cytosine, has emerged as a key player in the field of epigenetics. wikipedia.org While its presence in bacteriophage DNA was noted as early as 1952, its significance in mammalian genomes remained largely unexplored for decades. activemotif.commdpi.com A renewed interest was sparked in 2009 with two pivotal discoveries: the identification of 5hmC in the nuclear DNA of human and mouse brain cells and its abundance in embryonic stem cells. activemotif.com These findings repositioned 5hmC from a mere curiosity to a subject of intense scientific inquiry. activemotif.com
Initially, some researchers viewed 5hmC as a transient intermediate in the process of DNA demethylation. activemotif.combiomodal.com However, subsequent studies have provided compelling evidence that 5hmC is a stable epigenetic mark with its own distinct regulatory functions. activemotif.combiomodal.com This has led to it being dubbed the "sixth base" of the genome. mdpi.commdpi.com The discovery that the Ten-Eleven Translocation (TET) family of enzymes catalyzes the conversion of 5-methylcytosine (B146107) (5mC) to 5hmC was a crucial breakthrough in understanding its origin and function. activemotif.comnih.gov
Relationship with 5-Methylcytosine (5mC) and the Active DNA Demethylation Cascade
5-Hydroxymethylcytosine is intricately linked to 5-methylcytosine (5mC), the most well-studied epigenetic modification, which is generally associated with gene silencing. activemotif.combiomodal.com The conversion of 5mC to 5hmC is the first step in the active DNA demethylation pathway, a process that removes methyl groups from DNA independently of DNA replication. biomodal.comrsc.org This process is mediated by the TET family of enzymes (TET1, TET2, and TET3). biomodal.comnih.gov
The active DNA demethylation cascade proceeds as follows:
Oxidation of 5mC: TET enzymes oxidize 5mC to form 5hmC. mdpi.combiomodal.com
Further Oxidation: TET enzymes can further oxidize 5hmC to produce 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). mdpi.combiomodal.com
Excision and Repair: These oxidized bases, 5fC and 5caC, are recognized and excised by the enzyme thymine (B56734) DNA glycosylase (TDG). springermedizin.denih.gov The resulting abasic site is then repaired by the base excision repair (BER) pathway, ultimately replacing the modified cytosine with an unmodified one. rsc.orgspringermedizin.de
This enzymatic cascade allows for dynamic changes in DNA methylation patterns, which is crucial for various biological processes. biomodal.com
Epigenetic Significance and Role in Shaping the Mammalian Epigenome
The discovery of 5hmC has added a new layer of complexity to our understanding of the epigenome. It is no longer viewed solely as an intermediate in demethylation but as a stable epigenetic mark with significant regulatory roles. mdpi.combiomodal.com The distribution of 5hmC is not random; it is enriched in specific genomic regions, including gene bodies of actively transcribed genes and enhancers. activemotif.combohrium.com
The functions of 5hmC are multifaceted and include:
Gene Regulation: The presence of 5hmC in gene promoters and bodies is often correlated with active or poised gene expression. numberanalytics.comnih.gov It can influence chromatin structure and the binding of regulatory proteins. numberanalytics.com
Cellular Differentiation and Development: 5hmC levels are dynamic during embryonic development and cellular differentiation, suggesting a role in determining cell fate. mdpi.comnumberanalytics.com For instance, it is crucial for maintaining the pluripotency of embryonic stem cells and for neuronal development. numberanalytics.comfrontiersin.org
Neurological Function: The brain exhibits the highest levels of 5hmC in the body, where it is believed to play a role in processes like memory formation. activemotif.comfrontiersin.org Dysregulation of 5hmC has been linked to various neurological disorders. activemotif.com
Disease Marker: Altered levels of 5hmC have been observed in various diseases, including cancer, where a global loss of 5hmC is a common feature. activemotif.commdpi.com This has sparked interest in its potential as a biomarker for disease diagnosis and prognosis. activemotif.comacs.org
The interplay between 5mC, 5hmC, and the proteins that recognize and modify them is critical for the intricate regulation of the mammalian epigenome. numberanalytics.com
Properties
CAS No. |
181516-92-7 |
|---|---|
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
130.082 |
IUPAC Name |
6-amino-5-hydroxy-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1,8H,(H3,5,6,7,9)/i4+1,6+1,7+1 |
InChI Key |
NLLCDONDZDHLCI-XZQGXACKSA-N |
SMILES |
C1=NC(=O)NC(=C1O)N |
Synonyms |
6-Amino-5-hydroxy-2(1H)-pyrimidinone-13C, 15N2; 4-Amino-5-hydroxy-2(1H)-pyrimidinone-13C, 15N2; |
Origin of Product |
United States |
Synthesis and Characterization of Isotopically Labeled 5 Hydroxymethylcytosine E.g., 5 Hydroxycytosine 13c, 15n2
Rationale for Stable Isotope Enrichment in Nucleic Acid Research
Stable isotope labeling has become an indispensable technique in molecular biology and biochemistry, offering a way to "tag" and track molecules within complex biological systems. silantes.com By replacing naturally abundant atoms with their heavier, stable isotopes, scientists can distinguish and follow these labeled molecules through various cellular processes without the hazards associated with radioactive isotopes. silantes.combitesizebio.comnih.gov
Advantages of Carbon-13 and Nitrogen-15 Labeling for Enhanced Resolution and Specificity
The incorporation of ¹³C and ¹⁵N into nucleic acids significantly benefits analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). silantes.comcreative-biostructure.com In NMR, the study of large nucleic acid molecules is often hindered by spectral overlap, where signals from different atoms obscure one another. creative-biostructure.comresearchgate.net Introducing ¹³C and ¹⁵N isotopes, which have distinct nuclear spin properties from their more common counterparts, helps to resolve this issue by spreading out the signals in additional dimensions, thereby enhancing spectral resolution and sensitivity. creative-biostructure.comresearchgate.net This allows for a more detailed determination of the three-dimensional structures and conformational dynamics of nucleic acids. creative-biostructure.comsilantes.com
For instance, site-specific labeling, where isotopes are incorporated at particular atomic positions, can simplify complex NMR spectra and facilitate the study of specific interactions and dynamic processes. uibk.ac.atmdpi.com This enhanced specificity is crucial for understanding how nucleic acids fold and interact with other molecules, such as proteins and drugs. silantes.comuibk.ac.at
Utility in Tracing Metabolic Pathways and Molecular Dynamics
Stable isotopes serve as powerful tracers for elucidating metabolic pathways. bitesizebio.comsilantes.com By introducing ¹³C and ¹⁵N-labeled precursors into cells or organisms, researchers can track their incorporation into newly synthesized nucleic acids. silantes.comsilantes.com This allows for the detailed study of nucleotide biosynthesis, salvage pathways, and the turnover rates of DNA and RNA. silantes.comsilantes.com Such metabolic flux analysis provides dynamic insights into how cells regulate their genetic material and respond to various stimuli or disease states. bitesizebio.comnih.govcreative-proteomics.com
Furthermore, stable isotope labeling is instrumental in studying the molecular dynamics of nucleic acids. uibk.ac.at Techniques like NMR relaxation dispersion, which are enhanced by the presence of isolated ¹³C-¹H spin pairs, can provide information on the conformational changes that nucleic acids undergo as they perform their biological functions, such as catalysis and ligand binding. uibk.ac.at
Methodologies for Chemical and Chemo-enzymatic Synthesis of 5-Hydroxycytosine-13C, 15N2
The creation of isotopically labeled nucleosides like 5-Hydroxycytosine-¹³C, ¹⁵N₂ requires precise and controlled synthetic strategies. Both purely chemical and combined chemo-enzymatic approaches are employed to achieve the desired labeling patterns with high efficiency and purity. nih.gov
Strategies for Regiospecific Isotopic Incorporation
Achieving regiospecific isotopic incorporation—the placement of isotopes at specific, predetermined positions within a molecule—is a key challenge in the synthesis of labeled compounds. For pyrimidine (B1678525) bases like cytosine, various strategies have been developed.
One common approach involves the use of specifically labeled starting materials that are then incorporated into the final pyrimidine ring structure. For example, [¹⁵N]-labeled urea (B33335) or ammonia (B1221849) can be used to introduce ¹⁵N at the N1 and N3 positions of the cytosine ring. nih.govoup.com Similarly, ¹³C can be selectively introduced at various positions of the pyrimidine ring using precursors like ¹³C-labeled bromoacetic acid or potassium cyanide (K¹³CN). nih.gov
Chemical synthesis offers the flexibility to introduce labels at virtually any position, although it can sometimes be a lengthy process with challenges in yield and purification, especially for larger oligonucleotides. creative-biostructure.comnih.gov Chemo-enzymatic methods, which combine the precision of chemical synthesis for creating labeled precursors with the efficiency of enzymatic reactions for subsequent steps, have emerged as a powerful alternative. nih.govrsc.org This approach often overcomes the limitations of purely chemical synthesis, allowing for the production of gram-scale quantities of labeled nucleotides with high yields. nih.gov For instance, a chemically synthesized, isotopically labeled nucleobase can be enzymatically coupled to a labeled or unlabeled sugar moiety. nih.gov
Key Precursors and Reaction Pathways for this compound Production
The synthesis of 5-Hydroxycytosine-¹³C, ¹⁵N₂ involves the construction of the pyrimidine ring with the desired isotopes incorporated. The specific compound , with ¹³C at the C2 position and ¹⁵N at the N1 and N3 positions, can be synthesized using precursors that deliver these isotopes to the correct locations.
A potential synthetic route could start with a ¹³C-labeled precursor for the C2 position and a doubly ¹⁵N-labeled precursor for the N1 and N3 nitrogens. For example, [¹³C, ¹⁵N₂]-urea is a key building block for introducing these specific labels into the pyrimidine ring. The synthesis would then proceed through several steps to build the full cytosine ring, followed by hydroxylation at the 5-position.
A chemo-enzymatic strategy could involve the chemical synthesis of 5-hydroxycytosine (B44430) with the desired ¹³C and ¹⁵N labels in the base. This labeled base could then be enzymatically converted to the corresponding nucleoside or nucleotide. nih.gov Enzymes from the pentose (B10789219) phosphate (B84403) pathway can be used to couple the synthesized base with a ribose or deoxyribose sugar. nih.gov Another chemo-enzymatic approach for labeling 5-hydroxymethylcytosine (B124674) (a related compound) involves the use of β-glucosyltransferase (β-GT), which can transfer a modified glucose moiety to the hydroxyl group of 5hmC. acs.orgrsc.org
Spectroscopic Verification of Isotopic Incorporation and Purity of this compound
Mass Spectrometry (MS) is used to confirm the mass of the synthesized compound. The incorporation of heavier isotopes like ¹³C and ¹⁵N results in a predictable increase in the molecular weight of the molecule. By comparing the mass spectrum of the labeled compound to its unlabeled counterpart, researchers can confirm the presence of the isotopes. High-resolution mass spectrometry can provide precise mass measurements to further validate the elemental composition. researchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides more detailed information about the location of the isotopic labels. The chemical shifts and coupling patterns in ¹H, ¹³C, and ¹⁵N NMR spectra are highly sensitive to the local chemical environment of each nucleus. By analyzing these spectra, scientists can confirm that the isotopes have been incorporated at the correct positions within the molecule. For example, the presence of a signal in the ¹³C spectrum at a chemical shift characteristic of the C2 carbon of cytosine, along with the disappearance of the corresponding ¹²C signal, would confirm successful labeling at that site. Similarly, ¹⁵N NMR can verify the positions of the nitrogen isotopes. researchgate.netwikipedia.org The purity of the sample can also be assessed by the absence of signals from impurities in the NMR spectra. ru.nlacs.org
The combination of these spectroscopic techniques provides a comprehensive characterization of the synthesized 5-Hydroxycytosine-¹³C, ¹⁵N₂, ensuring its suitability for use in advanced nucleic acid research.
Advanced Analytical and Structural Methodologies Utilizing 5 Hydroxycytosine 13c, 15n2
Mass Spectrometry (MS) for Quantitative and Mechanistic Studies of 5hmC
Elucidation of Enzymatic Reaction Mechanisms via Isotope Labeling
The use of stable isotope-labeled compounds is a cornerstone of modern biochemical and biomedical research, providing unparalleled insights into complex biological processes. eurisotop.com Specifically, the incorporation of heavy isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into biomolecules allows researchers to trace their metabolic fate and quantify their presence with high precision. The compound 5-Hydroxycytosine-¹³C, ¹⁵N₂, a labeled version of the oxidized DNA base 5-hydroxycytosine (B44430), serves as a critical tool in the study of enzymatic reactions, particularly in the fields of epigenetics and DNA repair. acs.org Its primary application is as an internal standard in isotope-dilution mass spectrometry, a technique that enables the accurate quantification of DNA modifications. eurisotop.comacs.org
Isotope labeling is fundamental for distinguishing biologically derived metabolites from experimental noise and for accurately measuring the concentration of endogenous molecules within complex biological samples. eurisotop.com In the context of enzymatic mechanisms, this precision is vital for understanding reaction kinetics, pathway fluxes, and the formation of transient intermediates.
One of the most significant areas where isotopically labeled cytosine derivatives are employed is in the study of the Ten-eleven translocation (TET) family of enzymes. mdpi.comfrontiersin.org These dioxygenases are central to the active DNA demethylation pathway, where they catalyze the iterative oxidation of 5-methylcytosine (B146107) (5mC). mdpi.comuni-muenchen.de This process converts 5mC into 5-hydroxymethylcytosine (B124674) (5hmC), which can be further oxidized to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC). plos.orgoup.com
To study this pathway, researchers often use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the levels of these oxidized bases in genomic DNA. upenn.edu The use of stable isotope-labeled standards, such as those for 5hmC, 5fC, and 5caC, is essential for achieving accurate and reliable quantification. upenn.edu For instance, studies have demonstrated that overexpressing the catalytic domain of human TET1 in cells leads to a dramatic increase in the levels of 5-HmdC (the deoxynucleoside of 5hmC), 5-FodC (deoxynucleoside of 5fC), and 5-CadC (deoxynucleoside of 5caC). upenn.edu The precise measurement of these changes, made possible by isotope-dilution mass spectrometry, provides direct evidence of the enzyme's function in vivo.
Following their formation by TET enzymes, the oxidized bases 5fC and 5caC are recognized and excised by Thymine (B56734) DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway, ultimately leading to the restoration of an unmodified cytosine. oup.com Isotope labeling helps to elucidate this repair process as well. By using labeled standards for various DNA lesions, researchers can quantify the levels of damage and assess the efficiency of their repair. plos.orgtandfonline.com Gas chromatography/mass spectrometry (GC/MS) and LC/MS with isotope-dilution are frequently used to measure the levels of oxidatively induced DNA lesions, providing insights into the activity of DNA glycosylases like NEIL1, OGG1, and NTH1. plos.org
The data below summarizes key research findings where isotope labeling was instrumental in elucidating enzymatic reaction mechanisms related to cytosine modifications.
| Enzyme/Process Studied | Methodology | Isotope-Labeled Compound Application | Key Research Finding |
|---|---|---|---|
| TET1-mediated oxidation | LC-MS/MS/MS with isotope dilution | Internal standards for 5-HmdC, 5-FodC, and 5-CadC | Overexpression of the TET1 catalytic domain resulted in significant increases in the genomic levels of 5-HmdC (29.5-fold), 5-FodC (330-fold), and 5-CadC (570-fold) in human cells. upenn.edu |
| TET enzyme activity in RNA | LC-MS/MS with isotope dilution | Standard for quantifying 5-hydroxymethylcytidine (B44077) (5-hmrC) | Demonstrated that TET enzymes can catalyze the formation of 5-hmrC from 5-methylcytidine (B43896) (5-mrC) in RNA, both in vitro and in vivo. acs.org |
| NEIL1 DNA Glycosylase activity | GC-MS/MS with isotope dilution | Internal standards (FapyAde-¹³C,¹⁵N₂; FapyGua-¹³C,¹⁵N₂) | Enabled measurement of NEIL1 enzymatic activity on oxidatively damaged DNA, facilitating the screening of potential small molecule inhibitors. plos.org |
| Oxidative DNA Damage and Repair | LC/MS and GC/MS with isotope dilution | Internal standards for various DNA lesions (e.g., FapyGua-¹³C-¹⁵N₂, 8-OH-dA-¹⁵N₅) | Allowed for the quantitative measurement of accumulated DNA lesions in breast cancer cell lines after oxidative stress, revealing deficiencies in DNA repair. tandfonline.com |
Enzymatic Pathways and Molecular Regulators of 5 Hydroxymethylcytosine Dynamics
Ten-Eleven Translocation (TET) Dioxygenases: Catalytic Mechanisms and Substrate Specificity
The TET family of enzymes, comprising TET1, TET2, and TET3, are α-ketoglutarate (α-KG) and Fe(II)-dependent dioxygenases that initiate the process of active DNA demethylation. nih.govresearchgate.net Their core function is to catalyze the oxidation of 5mC. This reaction involves incorporating a single oxygen atom from molecular oxygen into the methyl group of 5mC, yielding 5hmC. wikipedia.org This conversion is coupled with the oxidative decarboxylation of the co-substrate α-KG into succinate (B1194679) and carbon dioxide. wikipedia.org The catalytic domain of TET enzymes features a double-stranded β-helix fold that houses the essential Fe(II)-binding residues, typically a triad (B1167595) of two histidine and one aspartic acid residues, which are crucial for its enzymatic activity. wikipedia.orgnih.gov
While all three TET enzymes catalyze the same fundamental reaction, they exhibit distinct expression patterns, genomic localization, and non-redundant functions, highlighting their specific roles in cellular processes. nih.govfrontiersin.org These differences are partly due to the production of various isoforms from alternative promoters or splicing, leading to proteins with varied N-terminal domains. frontiersin.orgresearchgate.net
TET1 : The full-length TET1 isoform is predominantly expressed in early embryos, embryonic stem cells (ESCs), and primordial germ cells, where it is crucial for maintaining pluripotency. frontiersin.org In adult tissues, a shorter isoform (TET1s) lacking the N-terminal CXXC domain is more common. nih.gov TET1 shows a high affinity for CpG-rich promoters and is involved in regulating genes associated with development and differentiation. nih.govnih.gov In some contexts, TET1 has also been paradoxically linked to transcriptional repression. frontiersin.org
TET2 : TET2 is broadly expressed but is found at particularly high levels in hematopoietic cells, where it plays a critical role in hematopoiesis. nih.govproteopedia.org Mutations in TET2 are frequently associated with myeloid cancers. proteopedia.org Unlike the full-length TET1 and TET3, TET2 lacks a CXXC domain, and its recruitment to DNA is mediated by interactions with other proteins. nih.gov It is more commonly found at promoters with low CpG density. nih.gov
TET3 : TET3 expression is high in oocytes, zygotes, and neural progenitor cells. nih.govfrontiersin.org It is the primary mediator of paternal DNA demethylation after fertilization. researchgate.net TET3 produces several isoforms through alternative splicing and promoter usage, particularly in neuronal cells. frontiersin.org The TET3 CXXC domain has a higher affinity for 5caC sequences, suggesting a role as a "reader" for this modification during the repair process. nih.govfrontiersin.org
Interactive Table: Characteristics of TET Isoforms
| Feature | TET1 | TET2 | TET3 |
| Primary Expression | Embryonic stem cells, primordial germ cells. frontiersin.org | Hematopoietic tissues. nih.govproteopedia.org | Oocytes, zygotes, neural progenitor cells. nih.govfrontiersin.org |
| CXXC Domain | Present in full-length isoform, binds CpG-rich DNA. nih.govfrontiersin.org | Absent. nih.gov | Present in some isoforms, highest affinity for 5caC. nih.govfrontiersin.org |
| Genomic Localization | High-density CpG promoters. nih.gov | Low-density CpG promoters. nih.gov | Transcriptional start sites in neural cells. nih.gov |
| Key Biological Role | Pluripotency maintenance, development. frontiersin.org | Hematopoiesis, tumor suppression. nih.govproteopedia.org | Paternal DNA demethylation, neurogenesis. frontiersin.orgresearchgate.net |
The catalytic activity of TET enzymes is not limited to the formation of 5hmC. They can perform a sequential, or iterative, oxidation of the methyl group on the cytosine base. wikipedia.orgresearchgate.net Following the initial conversion of 5mC to 5hmC, TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and subsequently to 5-carboxylcytosine (5caC). wikipedia.orgresearchgate.netacs.orgnumberanalytics.comnih.gov
This stepwise oxidation pathway is a cornerstone of active DNA demethylation. nih.govresearchgate.net While 5hmC can be a stable epigenetic mark in its own right, 5fC and 5caC are generally considered transient intermediates. researchgate.netnih.gov They are efficiently recognized and removed by the DNA repair machinery, leading to the restoration of an unmodified cytosine. nih.govresearchgate.net The ability of a TET enzyme to catalyze these iterative oxidations in a single encounter with the DNA substrate (chemical processivity) versus multiple binding and release events is an area of ongoing research and appears to depend on reaction conditions. wikipedia.orgacs.org This multi-step oxidation generates a series of distinct epigenetic marks, each with the potential for different biological roles before their ultimate removal. acs.orgresearchgate.net
Distinct Roles and Expression Patterns of TET1, TET2, and TET3 Isoforms
Other Enzyme Systems Interacting with 5hmC
Beyond the canonical TET-BER pathway, other enzyme systems interact with 5hmC and its parent molecule, 5mC, influencing their function and detection.
Restriction Enzymes : The study of DNA modifications has been greatly aided by restriction endonucleases that are sensitive to or dependent on methylation or hydroxymethylation. For example, the isoschizomers HpaII and MspI can be used to distinguish between unmethylated and methylated CCGG sites. neb.com Furthermore, specific families of modification-dependent restriction enzymes, such as MspJI and PvuRts1I, recognize and cleave DNA containing 5mC or 5hmC. osti.govpnas.orgoup.com These enzymes often cleave at a distance from the recognition site and can be used to map the locations of 5hmC in the genome. osti.govoup.com Their activity can be blocked by further modification of 5hmC, such as glucosylation, which provides a basis for advanced epigenetic mapping techniques. neb.compnas.org
AlkB Family DNA Repair Enzymes : In addition to the TET enzymes, another class of Fe(II)/α-KG-dependent dioxygenases, the AlkB family of DNA repair enzymes, has been shown to oxidize 5mC in vitro. nih.govresearchgate.net Human AlkB homologs, ALKBH2 and ALKBH3, can convert 5mC to 5hmC, 5fC, and 5caC, mirroring the activity of TET enzymes, albeit potentially at a lower rate. nih.govnih.govresearchgate.net While the primary role of AlkB enzymes is to repair alkylated DNA bases, this discovery suggests a potential crossover between DNA repair pathways and epigenetic modulation, though the in vivo significance of AlkB-mediated 5mC oxidation remains an area of active investigation. nih.govresearchgate.netoup.comunimedizin-mainz.de
Functional Roles of 5 Hydroxymethylcytosine in Gene Regulation and Genome Integrity
5hmC as an Epigenetic Modifier of Chromatin Structure and Gene Expression
5-hydroxymethylcytosine (B124674) acts as a key epigenetic player, influencing the chromatin landscape and, consequently, the expression of genes. Its impact on transcription is context-dependent, contributing to both the activation and repression of gene activity. This dual functionality is intricately linked to its ability to alter the local chromatin environment and to be recognized by a specific set of proteins.
The presence of 5hmC within different genomic regions has distinct effects on gene transcription. A notable body of research indicates a positive correlation between the level of 5hmC in gene bodies and active gene expression. pnas.orgnih.govaacrjournals.org In various cell types, including mouse embryonic stem cells and differentiating intestinal cells, genes with higher levels of 5hmC in their bodies tend to be more actively transcribed. nih.govcam.ac.uk This suggests that intragenic 5hmC may facilitate transcriptional elongation.
Conversely, the role of 5hmC in promoter regions is more complex and can be associated with both transcriptional activation and repression. In some contexts, the accumulation of 5hmC at promoters is linked to gene silencing. researchgate.net For instance, in mouse embryonic stem cells, 5hmC is found at the promoters of Polycomb-repressed developmental regulators. nih.gov It is proposed that 5hmC at promoters might inhibit the binding of essential transcription factors or recruit repressive protein complexes, thereby preventing the initiation of transcription. researchgate.net However, in other scenarios, the presence of 5hmC at promoters and enhancers is associated with transcriptional activation, possibly by preventing the binding of repressive machinery that recognizes 5mC. aimspress.com This dual regulatory capacity underscores the nuanced role of 5hmC in fine-tuning gene expression.
| Genomic Region | General Effect on Transcription | Supporting Evidence |
| Gene Bodies | Activation | Positive correlation with gene expression levels in various cell types. pnas.orgnih.govaacrjournals.orgcam.ac.uk |
| Promoters | Activation and Repression | Associated with both actively transcribed genes and Polycomb-repressed genes. nih.govresearchgate.netaimspress.com |
| Enhancers | Activation | Enriched in active enhancers, correlating with the binding of transcriptional activators. pnas.orgnih.gov |
A key mechanism through which 5hmC exerts its regulatory function is by influencing the binding of various proteins to DNA. The addition of a hydroxyl group to 5mC significantly alters its chemical properties, leading to a distinct set of "reader" proteins for 5hmC compared to 5mC.
Many proteins that bind to 5mC, such as those from the Methyl-CpG Binding Domain (MBD) family (e.g., MeCP2, MBD1, MBD2), show reduced or no affinity for 5hmC. neb.comoup.com Since these 5mC-binding proteins often recruit co-repressor complexes to silence gene expression, the conversion of 5mC to 5hmC can lead to the displacement of these repressive complexes and subsequent gene activation. This "anti-reader" function is a significant aspect of 5hmC's role in promoting a more open chromatin state. nih.gov
While a definitive, high-affinity, and universal "reader" for 5hmC remains somewhat elusive, several proteins have been shown to preferentially interact with this modified base. For example, some studies have suggested that the SRA domain of UHRF2 can bind to 5hmC. nih.gov The differential binding of proteins to 5mC and 5hmC provides a sophisticated mechanism for modulating chromatin structure and gene expression, where the balance between these two modifications dictates the local protein landscape and transcriptional outcome. oup.com
| Protein Family | Binding to 5mC | Binding to 5hmC | Implication for Gene Expression |
| MBD Proteins (e.g., MeCP2, MBD1) | Strong | Weak or None | Conversion of 5mC to 5hmC can de-repress genes by displacing these repressive binders. neb.comoup.com |
| ZBTB Proteins (e.g., ZBTB4, ZBTB38) | Strong | Inhibited | May contribute to the activation of genes upon hydroxymethylation. oup.com |
| UHRF Family (e.g., UHRF2) | Strong | Preferential (in some contexts) | May have specific roles in recognizing and interpreting the 5hmC mark. nih.gov |
Influence on Transcriptional Activation and Repression
Genomic Distribution and Context-Specific Functions of 5hmC
The functional significance of 5hmC is further highlighted by its non-random distribution across the genome. Its enrichment in specific genomic contexts and its dynamic patterns across different cell and tissue types point to its specialized roles in development and cellular identity.
Genome-wide mapping studies have revealed that 5hmC is preferentially located in gene-rich regions. nih.gov A significant portion of 5hmC is found within the bodies of actively transcribed genes. pnas.orgnih.gov This intragenic enrichment is often positively correlated with the level of gene expression.
Furthermore, 5hmC is notably enriched in enhancer regions, which are critical for regulating gene expression from a distance. pnas.orgnih.govmdpi.com Its presence at enhancers is associated with active histone marks, such as H3K4me1 and H3K27ac, and the binding of transcription factors, suggesting a role in facilitating enhancer activity. nih.gov Promoter regions also exhibit dynamic 5hmC patterns, which can be associated with either active or poised transcriptional states. frontiersin.org While CpG islands are often depleted of 5hmC, the regions flanking them, known as CpG island shores, can show enrichment. researchgate.net Intergenic regions, particularly those containing regulatory elements, also harbor this modification.
The levels and distribution of 5hmC vary dramatically between different cell types and tissues, reflecting its role in establishing and maintaining cell-specific gene expression programs. Neuronal cells, particularly in the brain, exhibit some of the highest levels of 5hmC in the body. nih.govfrontiersin.org In neurons, 5hmC accumulates in the gene bodies of actively transcribed genes and at enhancers, and its levels increase during neuronal differentiation and maturation. mdpi.comoup.com This suggests a crucial role for 5hmC in neuronal function and development.
Embryonic stem cells (ESCs) also have distinct 5hmC landscapes. In ESCs, 5hmC is enriched in the gene bodies of active genes and at the promoters of bivalent developmental genes, which are poised for activation upon differentiation. nih.govmdpi.com During the differentiation of ESCs into specific lineages, such as neural progenitor cells, the genome-wide 5hmC patterns undergo dramatic reorganization, with changes in 5hmC levels at promoters and enhancers correlating with changes in gene expression. oup.comfrontiersin.org These cell-specific patterns underscore the importance of 5hmC in orchestrating cell fate decisions and maintaining cellular identity.
| Cell Type | Key Features of 5hmC Landscape | Functional Implications |
| Neuronal Cells | High overall levels; enriched in gene bodies of active genes and enhancers. nih.govmdpi.comoup.com | Regulation of neuronal gene expression, differentiation, and function. |
| Embryonic Stem Cells | Enriched in active gene bodies and bivalent promoters. nih.govmdpi.com | Maintaining pluripotency and poising developmental genes for future activation. |
| T-Cells | Dynamic changes during development and differentiation; correlates with gene expression. pnas.org | Regulation of immune cell lineage specification and function. |
| Placenta | Enriched in enhancers and open sea regions; positively correlated with transcript abundance at many loci. nih.gov | Functional role in regulating placental gene expression. |
Enrichment in Gene Bodies, Promoter Regions, Enhancers, and Intergenic Areas
5hmC in DNA Damage Response and Genomic Stability Maintenance
Emerging evidence has revealed a novel role for 5hmC in the cellular response to DNA damage and the maintenance of genomic stability. Studies have shown that 5hmC accumulates at sites of DNA damage, co-localizing with key DNA damage response proteins such as 53BP1 and γH2AX. nih.govuts.edu.auresearchgate.net This suggests that 5hmC may act as an epigenetic mark that signals the presence of a DNA lesion.
The formation of 5hmC at damage sites is dependent on the TET enzymes. nih.govnih.gov For instance, TET2 has been shown to be responsible for the production of 5hmC at sites of DNA damage. nih.gov The recruitment of TET enzymes to damaged chromatin can be mediated by DNA damage signaling kinases like ATR. nih.gov
The functional consequence of this damage-induced 5hmC accumulation appears to be linked to promoting efficient DNA repair and ensuring genome integrity. Cells deficient in TET enzymes, and therefore unable to generate 5hmC in response to damage, exhibit increased chromosomal segregation defects, particularly under conditions of replication stress. nih.govunifi.it This indicates that the TET-mediated formation of 5hmC is a crucial component of the cellular mechanisms that safeguard the genome from instability. While the precise mechanisms are still under investigation, it is hypothesized that 5hmC may facilitate the recruitment of DNA repair factors or create a more accessible chromatin environment to promote the repair process. aimspress.comnih.gov
Interplay between TET Enzymes and DNA Damage Repair Pathways
A growing body of evidence points to a direct functional link between TET enzymes and the DNA damage repair (DDR) system. TET enzymes are recruited to sites of DNA damage, where they lead to a local increase in 5hmC levels. aimspress.com This recruitment and the subsequent production of 5hmC appear to be a part of the cellular response to various types of DNA lesions, including those induced by oxidative stress, laser irradiation, and certain chemical agents. aimspress.comnih.gov
Several key findings illustrate this interplay:
Recruitment to DNA Lesions : TET enzymes are recruited to DNA lesions induced by laser irradiation, resulting in a localized accumulation of 5hmC. aimspress.com This process can be dependent on the activation of DNA-damage-related kinases like ATM and ATR, which are central to the repair of double-strand and single-strand breaks, respectively. aimspress.comnih.gov
Interaction with PARP1 : Poly(ADP-ribose) polymerase 1 (PARP1), a critical factor in the early stages of DNA repair, has a functional relationship with TET enzymes. PARP1 and TET1 can modulate each other's activities, and PARP1 activity also regulates the transcription of the TET1 gene. aimspress.com This interaction suggests a coordinated effort in responding to DNA damage.
Role in Repair Efficiency : Studies have shown that a deficiency in TET enzymes can lead to defects in DNA repair. For instance, the knockout of TET1 or the double knockout of TET2 and TET3 in mouse hematopoietic cells resulted in increased DNA damage markers, both spontaneously and after exposure to X-rays. aimspress.com Furthermore, the catalytic activity of TET3 has been shown to be important for efficient DNA repair and cell survival following DNA damage. nih.govtandfonline.com TET2 has also been identified as crucial for clearing aberrant DNA methylation that can occur as a result of oxidative stress. aimspress.com
Table 1: Key Proteins in the TET-DDR Interplay
| Protein | Family/Type | Role in the Interplay with TET Enzymes |
| TET1, TET2, TET3 | Dioxygenases | Catalyze the oxidation of 5mC to 5hmC at sites of DNA damage. aimspress.comnih.gov |
| ATM | PI3K-like kinase | Activated by double-strand breaks; can phosphorylate TET1, stimulating 5hmC production. aimspress.comnih.gov |
| ATR | PI3K-like kinase | Activated by a broad range of DNA damage; can phosphorylate TET3, preventing its degradation and promoting 5hmC accumulation. aimspress.comnih.gov |
| PARP1 | DNA Repair Enzyme | Recruits early repair factors; interacts with and regulates TET1 activity and transcription. aimspress.com |
| TDG | DNA Glycosylase | Excises 5fC and 5caC, the further oxidation products of 5hmC, as part of the Base Excision Repair pathway. nih.govecdpeace.org |
Investigation of 5hmC as a Premutagenic Lesion and its Repair
While 5hmC is a stable epigenetic mark, it can also be a substrate for processes that lead to mutations if not properly managed. The primary pathway through which 5hmC can become premutagenic is via deamination.
The deamination of 5hmC, which can be carried out by enzymes from the AID/APOBEC family, results in the formation of 5-hydroxymethyluracil (B14597) (5hmU). oup.com This creates a 5hmU:G mismatch in the DNA, which is recognized and repaired by the cell's machinery. If not repaired, this lesion can lead to a C-to-T transition mutation during DNA replication.
The repair of these lesions is primarily handled by the Base Excision Repair (BER) pathway, which involves several DNA glycosylases:
Thymine-DNA Glycosylase (TDG) : TDG is a key enzyme in the active DNA demethylation pathway. While it does not act on 5hmC itself, it efficiently recognizes and excises the further oxidation products, 5fC and 5caC. nih.govfrontiersin.org TDG can also excise the deamination product 5hmU when it is mismatched with guanine. oup.comoup.com
Single-Strand Selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1) : SMUG1 is considered the primary DNA glycosylase for removing 5hmU from DNA, acting on the lesion in both single-stranded and double-stranded DNA. oup.commdpi.com
Other Glycosylases : MBD4 and NEIL1 have also been shown to have activity towards 5hmU, although they are generally less efficient than TDG or SMUG1. oup.com
The process of active DNA demethylation itself, which proceeds through the oxidation of 5hmC to 5fC and 5caC, relies on the BER pathway for completion. oatext.comecdpeace.org TDG excises 5fC and 5caC, creating an abasic site that is then filled in with an unmodified cytosine, thereby preventing potential mutations and restoring the original DNA sequence. mdpi.comnih.gov
Table 2: Research Findings on 5hmC as a Premutagenic Lesion and its Repair
| Lesion/Intermediate | Generating Process | Key Repair Enzyme(s) | Repair Pathway | Outcome of Repair |
| 5-hydroxymethyluracil (5hmU) | Deamination of 5hmC by AID/APOBEC enzymes. oup.com | SMUG1, TDG. oup.commdpi.com | Base Excision Repair (BER) | Excision of 5hmU and restoration of a C:G base pair. |
| 5-formylcytosine (B1664653) (5fC) | Oxidation of 5hmC by TET enzymes. oup.comnih.gov | TDG. nih.govfrontiersin.org | Base Excision Repair (BER) | Excision of 5fC and restoration of an unmodified cytosine. |
| 5-carboxylcytosine (5caC) | Oxidation of 5hmC/5fC by TET enzymes. oup.comnih.gov | TDG. nih.govfrontiersin.org | Base Excision Repair (BER) | Excision of 5caC and restoration of an unmodified cytosine. |
Roles of 5 Hydroxymethylcytosine in Developmental Biology and Disease Research Models
Epigenetic Reprogramming during Embryogenesis and Cellular Differentiation
The journey from a single fertilized egg to a complex organism is orchestrated by a series of precisely timed gene expression programs, a process heavily reliant on epigenetic reprogramming. 5hmC has been identified as a key factor in this fundamental biological event.
During early mammalian embryogenesis, the paternal and maternal genomes undergo extensive epigenetic remodeling to establish totipotency. A crucial step in this process is the active removal of 5-methylcytosine (B146107) (5mC), a well-known repressive epigenetic mark. Research has revealed that this demethylation is linked to the conversion of 5mC to 5hmC by the Ten-eleven translocation (TET) family of enzymes. nih.govfrontiersin.org Specifically, in the zygote, the paternal pronucleus shows an accumulation of 5hmC that coincides with a reduction in 5mC. nih.gov The knockdown of the TET3 enzyme has been shown to disrupt this process, confirming the integral role of 5hmC formation in DNA methylation reprogramming in the mammalian zygote. nih.gov
Beyond the initial stages of embryogenesis, 5hmC plays a significant role in cellular differentiation, the process by which stem cells give rise to specialized cell types. Studies have shown that the abundance of 5hmC correlates with the differentiation state of cells in both embryonic and adult tissues, with more differentiated cells exhibiting higher levels of 5hmC. oncotarget.com For instance, the differentiation of hematopoietic stem cells and the lineage potential of embryonic stem cells are influenced by TET enzymes and, consequently, 5hmC levels. mdpi.com The presence of 5hmC is associated with pluripotency and the successful reprogramming of fibroblasts into induced pluripotent stem cells (iPSCs). mdpi.com In T-cell development, 5hmC is enriched in the gene bodies of highly expressed genes and its levels change dynamically throughout differentiation. pnas.org This suggests that 5hmC is not just a transient marker but a stable epigenetic modification that helps define and maintain cellular identity. mdpi.combiomodal.com
Table 1: Role of 5hmC in Embryogenesis and Differentiation
| Biological Process | Key Findings | Supporting Evidence |
|---|---|---|
| Embryonic Reprogramming | 5hmC accumulates in the paternal pronucleus during zygotic development, coinciding with a decrease in 5mC. nih.gov | Knockdown of the TET3 enzyme disrupts this process, linking 5mC loss to its conversion into 5hmC. nih.gov |
| Cellular Differentiation | 5hmC levels correlate with the differentiation state of cells, with higher levels in more differentiated cells. oncotarget.com | TET enzyme activity and 5hmC levels influence the differentiation of hematopoietic and embryonic stem cells. mdpi.com |
| T-Cell Development | 5hmC is dynamically regulated during T-cell lineage commitment and differentiation, correlating with gene expression. pnas.org | 5hmC is enriched in the gene bodies of highly expressed genes at all developmental stages of T-cells. pnas.org |
Neuroepigenetic Functions of 5hmC in Brain Development and Neural Plasticity
The brain, with its remarkable complexity and capacity for adaptation, exhibits a unique epigenetic landscape where 5hmC is particularly abundant. nih.govnih.gov This enrichment points to specialized roles for 5hmC in brain development and the lifelong processes of learning and memory, collectively known as neural plasticity.
Association with Synaptic Function and Neuronal Activity
Research has consistently shown that 5hmC is enriched in genes related to synaptic function in both human and mouse brains. nih.govnih.govresearchgate.net Synapses are the critical junctions between neurons that allow for communication, and their proper function is fundamental to all brain activities. The presence of 5hmC in these genes is positively correlated with their expression, suggesting a role in facilitating the transcription of genes essential for synaptic activity. epigenie.com
Furthermore, neuronal activity itself can modulate the levels and distribution of 5hmC. Synchronous neuronal activity has been shown to promote the active demethylation of plasticity-related genes through the TET-mediated formation of 5hmC. nih.gov This dynamic regulation of 5hmC in response to neuronal firing provides a potential molecular mechanism for how experiences can shape the brain's structure and function. Studies have also highlighted a differential distribution of 5hmC at exon-intron boundaries in the brain, suggesting a novel role for this modification in RNA splicing, a process crucial for generating the diverse protein isoforms required for complex brain functions. nih.govnih.gov
Research into 5hmC Dysregulation in Neurodevelopmental Disorders (e.g., Autism Spectrum Disorder, Fragile X Syndrome)
Given the critical role of 5hmC in normal brain development and function, it is not surprising that its dysregulation has been implicated in several neurodevelopmental disorders.
Autism Spectrum Disorder (ASD): Studies of postmortem brain tissue from individuals with ASD have revealed significant alterations in 5hmC levels. nih.govnih.gov Interestingly, these changes appear to be age-dependent, with differentially hydroxymethylated regions (DhMRs) being more prominent in the brains of younger individuals with ASD. nih.govnih.govannualreviews.org These DhMRs are often found in genes involved in cell-to-cell communication and other neurological functions, many of which are known ASD risk genes. nih.govnih.gov Research in mouse models of ASD further supports the role of 5hmC, demonstrating that the loss of a key autism-related gene can trigger a cascade of genome-wide disruptions in 5hmC, affecting genes involved in neurogenesis and synaptic plasticity. oup.com
Fragile X Syndrome (FXS): FXS, the most common inherited cause of intellectual disability and a leading genetic cause of autism, is characterized by the silencing of the FMR1 gene. nih.govoup.com Recent research has uncovered a selective increase in 5hmC at the FMR1 promoter in the neurons of individuals with FXS who have the full mutation. nih.govoup.com This finding suggests that while the gene is silenced, there may be an attempt at active demethylation, highlighting a potential avenue for therapeutic intervention. nih.gov Studies in mouse models of a related disorder, Fragile X-associated tremor/ataxia syndrome (FXTAS), have also shown genome-wide alterations in 5hmC levels in the cerebellum, further implicating this epigenetic mark in the pathology of FMR1-related disorders. nih.govoup.com
Table 2: 5hmC Dysregulation in Neurodevelopmental Disorders
| Disorder | Key Findings | Supporting Evidence |
|---|---|---|
| Autism Spectrum Disorder (ASD) | Age-dependent alterations in 5hmC levels are observed in the brains of individuals with ASD, particularly in younger individuals. nih.govnih.govannualreviews.org | Differentially hydroxymethylated regions (DhMRs) are enriched in ASD risk genes involved in neuronal communication. nih.govnih.gov |
| Fragile X Syndrome (FXS) | Increased levels of 5hmC are found at the FMR1 promoter in neurons of individuals with the full mutation. nih.govoup.com | This suggests a potential attempt at demethylation and a possible therapeutic target. nih.gov |
| Fragile X-associated tremor/ataxia syndrome (FXTAS) | Genome-wide alterations in 5hmC levels are observed in the cerebellum of a mouse model. nih.govoup.com | This points to a role for 5hmC-mediated epigenetic modulation in the etiology of the disorder. nih.gov |
Mechanistic Insights into Altered 5hmC Levels in Cancer Research Models
The landscape of epigenetic modifications is profoundly altered in cancer, and the loss of 5hmC has emerged as a common and significant event in a wide range of malignancies.
Loss of 5hmC as a Molecular Event in Specific Cancer Types (e.g., Medulloblastoma, Hematological Malignancies, Prostate Cancer)
A consistent finding across numerous studies is a global reduction of 5hmC levels in tumor tissues compared to their normal counterparts. tandfonline.comaacrjournals.orgnih.govnih.gov This depletion has been observed in various cancers, including:
Medulloblastoma: This is the most common malignant brain tumor in children. Studies have shown significantly decreased global 5hmC levels in medulloblastomas compared to normal cerebellum. nih.govnih.gov This loss of 5hmC has been correlated with poorer patient outcomes, suggesting its potential as a prognostic biomarker. nih.govnih.gov
Hematological Malignancies: Mutations in the TET2 gene are frequently observed in myeloid malignancies, leading to impaired 5hmC generation. nih.govoncotarget.com This disruption of 5hmC homeostasis is considered a key event in the development of these cancers.
Prostate Cancer: A global reduction in 5hmC has also been documented in prostate cancer, with lower levels associated with poorer prognostic outcomes. tandfonline.com
The mechanisms underlying this widespread loss of 5hmC in cancer are multifaceted. They include mutations or transcriptional downregulation of the TET enzymes, as well as mutations in the isocitrate dehydrogenase (IDH) genes, which produce a metabolite that inhibits TET activity. tandfonline.comnih.gov
Investigating the Link between 5hmC Dysregulation and Tumor Progression
In some cancers, such as melanoma, the changes in 5hmC are more complex, with both loss and gain of this mark at different gene locations. tandfonline.com These alterations are often found in genes associated with cancer-related pathways, indicating a direct role in driving the disease. tandfonline.com Conversely, in certain contexts, such as in some breast cancers and leukemias, an increase in 5hmC has been linked to poor prognosis, highlighting the context-dependent role of this epigenetic mark in cancer. mdpi.com The re-expression of TET enzymes in cancer cells has been shown to restore a more normal 5hmC landscape and reduce tumor growth in preclinical models, further underscoring the causal link between 5hmC dysregulation and tumorigenesis. tandfonline.com
Table 3: 5hmC in Cancer
| Cancer Type | Key Findings | Implication |
|---|---|---|
| Medulloblastoma | Significant global loss of 5hmC compared to normal cerebellum. nih.govnih.gov | Low 5hmC levels correlate with poor prognosis and may serve as a biomarker. nih.govnih.gov |
| Hematological Malignancies | Frequent mutations in TET2 lead to reduced 5hmC. nih.govoncotarget.com | Disrupted 5hmC is a key event in the pathogenesis of these cancers. |
| Prostate Cancer | Global reduction in 5hmC. tandfonline.com | Lower 5hmC levels are associated with poorer outcomes. tandfonline.com |
| General Cancers | Widespread loss of 5hmC is a common feature. tandfonline.comaacrjournals.orgnih.govnih.gov | Low 5hmC is linked to increased tumor progression and poor survival. nih.gov |
Emerging Methodologies and Future Research Directions in 5 Hydroxymethylcytosine Studies
Development of Next-Generation Sequencing Technologies for Single-Base Resolution 5hmC Profiling (e.g., Oxidative Bisulfite Sequencing, TAB-seq)
Accurately distinguishing 5hmC from 5mC at a genomic scale is a fundamental challenge, as traditional bisulfite sequencing cannot differentiate between the two. creativebiomart.netmdpi.com To address this, several next-generation sequencing (NGS) methods have been developed to achieve single-base resolution profiling of 5hmC. mdpi.comresearchgate.net
Oxidative Bisulfite Sequencing (oxBS-Seq)
Oxidative bisulfite sequencing (oxBS-Seq) is a chemical-based method that allows for the precise identification of 5mC. illumina.comcd-genomics.com The technique involves a selective chemical oxidation step where 5hmC is converted to 5-formylcytosine (B1664653) (5fC). creativebiomart.netcd-genomics.comepigenie.com Subsequent bisulfite treatment deaminates both unmodified cytosine and the newly formed 5fC into uracil (B121893) (which is read as thymine (B56734) during sequencing), while 5mC remains as cytosine. illumina.comcd-genomics.com By comparing the results of an oxBS-Seq run with a parallel standard bisulfite sequencing (BS-Seq) run (which detects both 5mC and 5hmC), the locations and levels of 5hmC can be inferred by subtraction. creativebiomart.netnih.gov
The key advantages of oxBS-Seq include its ability to cover CpG and non-CpG methylation at single-base resolution and its clear differentiation between 5mC and 5hmC. illumina.comcd-genomics.com However, a drawback is that it requires two separate sequencing experiments and a subtraction analysis, which can compound errors. epigenie.com Additionally, the harsh chemical oxidation can lead to significant DNA degradation. cd-genomics.com
TET-assisted Bisulfite Sequencing (TAB-seq)
TET-assisted bisulfite sequencing (TAB-seq) is an enzymatic method that directly detects 5hmC. nih.govillumina.com The protocol begins by protecting 5hmC from further modification by glucosylating it using β-glucosyltransferase (βGT) to form β-glucosyl-5-hydroxymethylcytosine (5gmC). nih.govresearchgate.net Next, Ten-eleven translocation (TET) enzymes are used to oxidize all 5mC to 5-carboxylcytosine (5caC). nih.govcreativebiomart.net In the final step, bisulfite treatment converts unmodified cytosine and 5caC to uracil, while the protected 5hmC (as 5gmC) is resistant and remains as cytosine. nih.govillumina.com This allows for the direct identification of 5hmC sites at single-base resolution. creativebiomart.net
A major advantage of TAB-seq is that it directly measures 5hmC rather than inferring it, which can be more cost-effective if 5hmC is the sole mark of interest. epigenie.comcreativebiomart.net It provides high-resolution coverage of both CpG and non-CpG hydroxymethylation. illumina.com Disadvantages include the reliance on enzyme efficiency, which may not be 100%, and the need for deep sequencing to accurately map the typically low levels of 5hmC in the genome. epigenie.comillumina.com
Table 1: Comparison of Next-Generation Sequencing Technologies for 5hmC Profiling
| Feature | Oxidative Bisulfite Sequencing (oxBS-Seq) | TET-assisted Bisulfite Sequencing (TAB-seq) |
| Principle | Chemical oxidation of 5hmC to 5fC, followed by bisulfite treatment. 5hmC is inferred by subtracting oxBS-Seq data from BS-Seq data. creativebiomart.netcd-genomics.com | Enzymatic protection of 5hmC via glucosylation, followed by TET-mediated oxidation of 5mC to 5caC and subsequent bisulfite treatment. nih.govcreativebiomart.net |
| Detection | Indirectly identifies 5hmC. epigenie.com | Directly identifies 5hmC. creativebiomart.net |
| Resolution | Single-base. creativebiomart.netillumina.com | Single-base. nih.govillumina.com |
| Advantages | - Covers CpG and non-CpG sites. illumina.com - Does not rely on expensive enzymes. epigenie.com | - Directly measures 5hmC. creativebiomart.net - Clearly differentiates 5hmC from 5mC. illumina.com |
| Disadvantages | - Requires two sequencing runs and subtraction, which can increase error. epigenie.com - Harsh chemical treatment can degrade DNA. cd-genomics.com | - Relies on enzyme efficiency. epigenie.com - Requires deep sequencing for low-abundance 5hmC. illumina.com |
Integration of Multi-Omics Approaches to Elucidate Comprehensive 5hmC Regulatory Networks
To fully understand the functional consequences of 5hmC, it is essential to integrate hydroxymethylation data with other "omics" data, such as genomics, transcriptomics, and proteomics. cd-genomics.comfrontiersin.org This multi-omics approach provides a more holistic view of the complex regulatory networks in which 5hmC participates. cd-genomics.com
By combining 5hmC profiles with gene expression data (transcriptomics), researchers can correlate changes in 5hmC levels at specific genomic regions—such as promoters, enhancers, and gene bodies—with the up- or downregulation of associated genes. nih.govoup.com For instance, studies have shown that 5hmC enrichment in gene bodies often positively correlates with gene expression. researchgate.net
Integrating 5hmC data with chromatin accessibility assays (e.g., ATAC-seq) and histone modification profiles (e.g., ChIP-seq) can reveal how 5hmC contributes to the chromatin landscape. cd-genomics.com Research indicates that 5hmC is often enriched in active enhancers and regions of open chromatin. tandfonline.combohrium.com These integrated analyses help to build comprehensive models of local regulatory networks, detailing the interplay between genetic variants, epigenetic modifications like 5hmC, and gene expression that ultimately influences cellular phenotypes. frontiersin.org
A study investigating the effects of oxidative stress on HepG2 cells used a cross-omics approach combining 5hmC immunoprecipitation with microarrays and gene expression analysis. nih.gov This revealed dynamic changes in the hydroxymethylome and identified regulatory kinases involved in hepatocarcinogenesis, demonstrating the power of integrating different omics layers to uncover disease mechanisms. nih.gov
Computational and Bioinformatic Approaches for Global 5hmC Data Analysis
The large datasets generated by NGS-based 5hmC profiling methods necessitate sophisticated computational and bioinformatic tools for analysis and interpretation. d-nb.info The typical workflow involves several key steps: data preprocessing and quality control, alignment to a reference genome, quantification of hydroxymethylation levels, and identification of differentially hydroxymethylated regions (DhMRs) between samples. d-nb.infocd-genomics.com
For methods like oxBS-Seq, the computational pipeline must handle the subtractive analysis, where the signal from the oxBS-Seq library is subtracted from the BS-Seq library to quantify 5hmC. nih.gov This requires careful normalization and statistical modeling to ensure accuracy. nih.gov Specialized software packages have been developed to handle the unique challenges of bisulfite-converted sequence alignment and methylation/hydroxymethylation calling. d-nb.info
More recently, deep learning models have emerged as a powerful tool for predicting genome-wide 5hmC landscapes. oup.com For example, the Deep5hmC framework integrates DNA sequence information with other epigenetic data, such as histone modifications and chromatin accessibility, to predict tissue-specific 5hmC profiles. oup.com These in silico models can help overcome the experimental challenges and costs associated with deep sequencing, especially for studying 5hmC dynamics across numerous cell types and conditions. oup.com
Prospects for Further Exploration of 5hmC in RNA and Non-Canonical Genomic Contexts
While the majority of 5hmC research has focused on its role in DNA within CpG dinucleotides, emerging evidence points to its presence and potential functions in other contexts.
5hmC in RNA: Recent studies have begun to identify 5hmC as a modification in RNA molecules. researchgate.net The presence of modified bases in RNA is known to be critical for regulating RNA stability, translation, and localization. The exploration of 5hmC in the epitranscriptome is a nascent but exciting field. Understanding its distribution, the enzymes responsible for its deposition and removal, and its functional impact on RNA biology represents a significant future research direction.
5hmC in Non-Canonical Genomic Contexts: In DNA, 5hmC is not restricted to CpG sites. It is also found in non-CpG contexts (CpH, where H can be A, C, or T), particularly in the brain. nih.gov The levels and patterns of non-CpG hydroxymethylation appear to be cell-type specific and play distinct roles in gene regulation. nih.govbiorxiv.org For example, studies in the mouse olfactory bulb have shown that the active turnover of 5mC to 5hmC in non-CpG contexts is associated with the regulation of olfactory receptor genes. nih.gov Furthermore, 5hmC is enriched in specific genomic elements like gene bodies, enhancers, and certain repetitive elements such as SINE and LINE elements, while being depleted from CpG islands and transcription start sites. tandfonline.combohrium.com Future research will likely focus on deciphering the unique regulatory logic of 5hmC in these non-canonical sequence and genomic contexts.
Q & A
Q. What is the role of 5-Hydroxycytosine-13C,15N2 in quantifying oxidative DNA lesions?
- Methodological Answer : 5-Hydroxycytosine-13C,15N2 serves as an isotopically labeled internal standard in gas chromatography-tandem mass spectrometry (GC-MS/MS) workflows. It corrects for variability in sample preparation and instrument performance during the quantification of oxidative DNA lesions. Enzymatic digestion with E. coli Nth and Fpg proteins releases lesions from DNA, followed by trimethylsilylation and analysis using multiple reaction monitoring (MRM). Specific mass transitions (e.g., m/z 346→345 for the labeled standard) enable precise differentiation from endogenous 5-hydroxycytosine .
Q. How is 5-Hydroxycytosine-13C,15N2 synthesized and validated for experimental use?
- Methodological Answer : Synthesis involves incorporating stable isotopes (13C and 15N) into the cytosine structure via precursor-directed biosynthesis or chemical synthesis. Validation requires confirming isotopic purity and absence of unlabeled contaminants using MRM-based GC-MS/MS. Parallel analysis of unlabeled and labeled compounds ensures specificity, with transitions like m/z 343→342 (endogenous) vs. m/z 346→345 (labeled) to verify baseline separation .
Advanced Research Questions
Q. How can researchers address contamination risks in isotopic labeling that may skew experimental results?
Q. What experimental design considerations are critical when using 5-Hydroxycytosine-13C,15N2 in DNA repair studies?
- Methodological Answer : Key considerations include:
- Enzyme specificity : Validate Nth/Fpg efficiency using lesion-specific substrates to avoid incomplete lesion excision.
- Incubation conditions : Optimize buffer composition (e.g., 50 mmol/L phosphate, pH 7.4) and incubation time (1 hour at 37°C) to ensure reproducibility .
- Data normalization : Use hierarchical clustering (e.g., Morpheus software) to distinguish lesion profiles under different oxidative stress conditions, with PANTHER pathway analysis to link lesions to biological processes .
Q. How can isotopic labeling data be integrated with bioinformatics tools to contextualize oxidative DNA damage?
- Methodological Answer : Post-quantification, hierarchical clustering (e.g., Morpheus) visualizes lesion expression patterns across experimental groups, while PANTHER analysis maps lesions to gene ontology terms (e.g., "DNA repair" or "immune response"). For example, clustering of 5-hydroxycytosine levels with cytokine expression data (via qRT-PCR) can reveal correlations between DNA damage and inflammatory pathways .
Methodological Challenges and Solutions
Q. What are the limitations of GC-MS/MS in detecting 5-Hydroxycytosine-13C,15N2, and how can they be mitigated?
- Methodological Answer : Limitations include ion suppression from co-eluting matrix components and detector saturation at high analyte concentrations. Mitigation strategies:
- Use MRM to enhance specificity and reduce background noise.
- Dilute samples or adjust injection volumes to stay within the detector’s linear range.
- Validate recovery rates using spiked samples to account for matrix effects .
Q. How do differences in 15N2 delivery methods (e.g., bubble vs. dissolved phase) impact isotopic labeling studies?
- Methodological Answer : While this compound is not gaseous, methodological insights from 15N2 fixation studies are relevant. The "bubble method" risks incomplete gas dissolution, whereas pre-equilibrated dissolved 15N2 ensures uniform labeling but requires degassing steps that may introduce contaminants . For 5-Hydroxycytosine-13C,15N2, ensure complete dissolution in incubation buffers and avoid ethanol precipitation artifacts by lyophilizing supernatants before derivatization .
Data Interpretation and Validation
Q. How should researchers validate the biological significance of 5-hydroxycytosine levels measured using isotopic standards?
- Methodological Answer : Correlate lesion quantification with functional assays (e.g., qRT-PCR for DNA repair genes like OGG1 or MUTYH). For instance, elevated 5-hydroxycytosine levels in mouse lung DNA could be paired with upregulated Il1b or Icam1 expression to link oxidative damage to inflammation .
Q. What statistical approaches are recommended for analyzing contradictory data in isotopic labeling experiments?
- Methodological Answer : Use meta-analysis frameworks to reconcile discrepancies, as seen in nitrogen fixation studies comparing acetylene reduction and 15N2 methods . For 5-hydroxycytosine, apply mixed-effects models to account for batch variability in lesion recovery rates, and report effect sizes with confidence intervals to quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
